Nickel acetate tetrahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalysis

Nickel acetate tetrahydrate exhibits efficient catalytic activity in various chemical reactions. It's particularly valuable in esterification and transesterification processes, which are crucial for the synthesis of numerous organic compounds like esters, biofuels, and pharmaceuticals [].

Furthermore, research explores its potential as a catalyst for decarboxylation reactions [], opening doors for the development of novel and sustainable synthetic routes.

Material Science

The compound plays a role in the synthesis of advanced materials with specific properties. For instance, it serves as a precursor in the preparation of polynuclear-nickel polyoxotungstate cluster compounds []. These clusters hold promise in the development of molecular magnets due to their unique magnetic properties.

Additionally, researchers are investigating the use of nickel acetate tetrahydrate for the fabrication of functional thin films and nanoparticles with potential applications in electronics, catalysis, and energy storage [].

Other Research Applications

Nickel acetate tetrahydrate finds applications in diverse research areas beyond catalysis and material science. Here are a few examples:

- Electroplating: The compound serves as a source of nickel ions in electroplating baths, used to deposit a thin layer of nickel onto conductive surfaces [].

- Textile Dyeing: It acts as a mordant, which helps dyes adhere to fabrics by forming strong bonds with both the dye and the fiber [].

- Chemical Analysis: Due to its well-defined structure and purity, nickel acetate tetrahydrate finds use as a reference standard in various analytical techniques [].

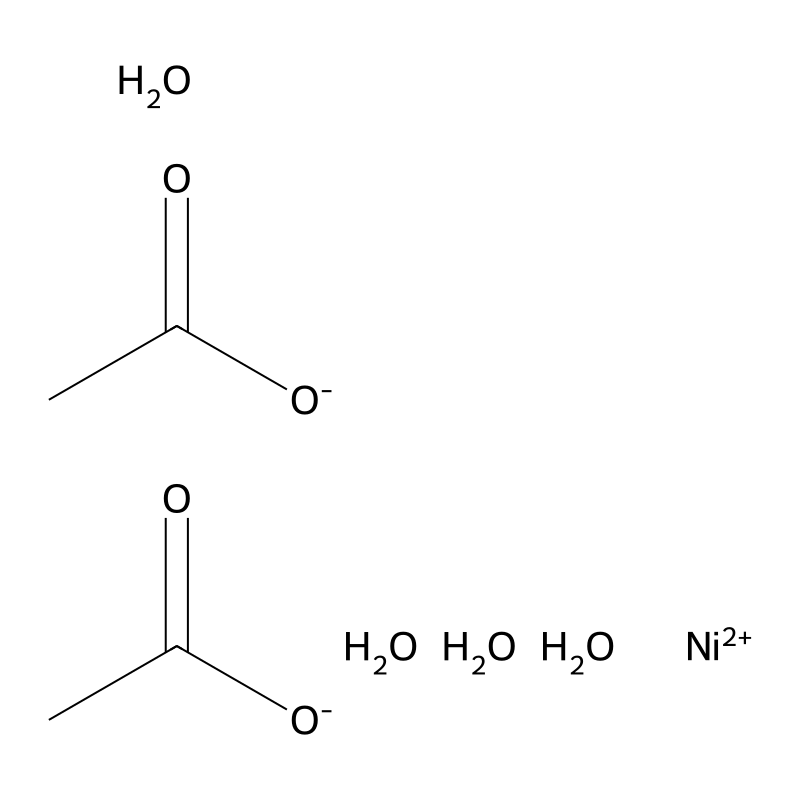

Nickel acetate tetrahydrate, with the chemical formula Ni(CH₃COO)₂·4H₂O, is a coordination compound characterized by its mint-green crystalline structure. It is commonly encountered in various forms, including anhydrous and dihydrate variants. The tetrahydrate form is particularly notable for its octahedral geometry, where a nickel ion is coordinated by four water molecules and two acetate ligands . This compound is soluble in water and has a density of approximately 1.744 g/cm³ . Nickel acetate tetrahydrate is utilized in several industrial applications, especially in electroplating and as a catalyst in organic synthesis.

Nickel acetate tetrahydrate is classified as a harmful substance. It is a suspected carcinogen and prolonged exposure can cause respiratory problems []. Here are some safety considerations:

- Inhalation: Avoid inhaling dust particles.

- Skin Contact: Wear gloves to prevent skin irritation.

- Eye Contact: Wear safety glasses to avoid eye irritation.

- Ingestion: Harmful if swallowed.

- Storage: Store in a cool, dry, and well-ventilated place.

- Dehydration:

- Decomposition:At elevated temperatures (around 330 °C), the major gaseous products include carbon dioxide and acetone, with minor amounts of other hydrocarbons being produced .

Nickel acetate tetrahydrate exhibits significant biological activity, primarily due to its nickel content. Nickel compounds are known to be toxic and can cause skin irritation, respiratory issues, and other health problems upon exposure. Studies have indicated that nickel salts can induce allergic reactions and may be carcinogenic . The compound's interaction with biological systems necessitates careful handling and safety precautions during its use.

Nickel acetate tetrahydrate can be synthesized through several methods:

- Reaction of Nickel Carbonate with Acetic Acid:

- Direct Reaction of Nickel with Acetic Acid: Nickel metal can also react directly with acetic acid to produce nickel acetate tetrahydrate.

These methods typically yield high-purity products suitable for industrial applications.

Nickel acetate tetrahydrate has a variety of applications across different industries:

- Electroplating: It serves as a source of nickel ions for electroplating processes.

- Catalyst: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.

- Textile Dyeing: The compound acts as a mordant in dyeing processes, enhancing the color retention of fabrics.

- Ceramic Glazing: It is utilized in ceramics to impart color and enhance glaze properties .

Research indicates that nickel acetate tetrahydrate interacts with various organic compounds during catalysis. Its role as a catalyst has been explored in the synthesis of complex organic molecules, where it facilitates reactions by providing nickel ions that participate in bond formation . Additionally, studies on its thermal decomposition reveal insights into its behavior under different conditions, which can affect its reactivity and applications .

Nickel acetate tetrahydrate shares similarities with several other nickel salts and acetates. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Nickel(II) Acetate | Ni(CH₃COO)₂ | Commonly used in electroplating; exists in multiple hydration states (0, 2, 4) |

| Cobalt(II) Acetate | Co(CH₃COO)₂ | Similar structure but different metal ion; used in dyeing and catalysis |

| Copper(II) Acetate | Cu(CH₃COO)₂ | Known for its blue color; used in organic synthesis and as a fungicide |

| Zinc Acetate | Zn(CH₃COO)₂ | Often used as a dietary supplement; less toxic than nickel compounds |

Nickel acetate tetrahydrate is unique due to its specific coordination environment and applications related to nickel's properties, particularly in electroplating and catalysis . Its toxicity profile also distinguishes it from other acetates, necessitating careful handling practices.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard